molecular formula C18H13Cl2N3O3S B611736 VU 0364439 CAS No. 1246086-78-1

VU 0364439

Cat. No.: B611736
CAS No.: 1246086-78-1
M. Wt: 422.3 g/mol
InChI Key: IXHCGJXBIHHIEF-UHFFFAOYSA-N
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Description

VU 0364439 is a chemical compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). It has an effective concentration (EC50) of 19.8 nanomolar, making it a potent modulator . This compound is primarily used in scientific research to study the modulation of mGlu4 receptors, which are implicated in various neurological processes.

Preparation Methods

The synthesis of VU 0364439 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

VU 0364439 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

VU 0364439 has several scientific research applications, including:

Mechanism of Action

VU 0364439 exerts its effects by binding to the mGlu4 receptor at a site distinct from the endogenous ligand binding site. This binding enhances the receptor’s response to its natural ligand, glutamate, thereby modulating its activity. The molecular targets involved include the mGlu4 receptor, and the pathways affected are those related to glutamatergic neurotransmission .

Comparison with Similar Compounds

Similar compounds to VU 0364439 include other positive allosteric modulators of mGlu4 receptors, such as:

This compound is unique due to its high potency and selectivity for mGlu4 receptors, making it a valuable tool in neuroscience research.

Properties

IUPAC Name

N-[3-chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O3S/c19-13-5-1-2-6-15(13)23-27(25,26)17-9-8-12(11-14(17)20)22-18(24)16-7-3-4-10-21-16/h1-11,23H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHCGJXBIHHIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677379
Record name N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246086-78-1
Record name N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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